molecular formula C20H32 B1261810 Stemod-13(17)-ene

Stemod-13(17)-ene

Cat. No.: B1261810
M. Wt: 272.5 g/mol
InChI Key: GNNRCBBKCVNPSC-VDWQKOAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stemod-13(17)-ene is a stemodane diterpene hydrocarbon that serves as a key biosynthetic intermediate in the production of specialized plant metabolites . It is synthesized from 9alpha-copalyl diphosphate in a reaction catalyzed by the enzyme this compound synthase (EC 4.2.3.34), also known as stemodene synthase . This enzyme commits the pathway to the biosynthesis of the stemodane family of diterpenoid natural products . In rice (Oryza sativa), this compound is part of inducible defense mechanisms, falling into the broader category of labdane-related diterpenoid phytoalexins and related natural products that are associated with resistance to microbial diseases such as rice blast . The gene responsible for its production in rice is known as OsKSL11 (Ent-kaurene synthase-like 11) . Intriguingly, OsKSL11 is now recognized as an allele of the OsKSL8 locus, primarily found in the indica subspecies of rice, and its emergence appears to be replacing the function of the japonica allele, which produces a different diterpene (syn-stemarene) involved in the oryzalexin S pathway . This makes this compound and its associated biosynthetic pathway a subject of interest not only in plant-pathogen interactions but also in plant evolutionary biology. Beyond rice, the enzymatic activity that produces this compound has also been identified in other species, such as the conifer Western redcedar (Thuja plicata), indicating a wider phylogenetic distribution for this specialized metabolism . This product is intended for research use in phytochemistry, plant biochemistry, and plant-pathogen interaction studies. It is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C20H32

Molecular Weight

272.5 g/mol

IUPAC Name

(1R,2S,7S,10S,12S)-2,6,6-trimethyl-13-methylidenetetracyclo[10.3.1.01,10.02,7]hexadecane

InChI

InChI=1S/C20H32/c1-14-8-11-20-13-15(14)12-16(20)6-7-17-18(2,3)9-5-10-19(17,20)4/h15-17H,1,5-13H2,2-4H3/t15-,16-,17-,19-,20+/m0/s1

InChI Key

GNNRCBBKCVNPSC-VDWQKOAOSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@@H]3[C@]24CCC(=C)[C@@H](C3)C4)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC3C24CCC(=C)C(C3)C4)C)C

Origin of Product

United States

Scientific Research Applications

Agricultural Applications

1. Phytoalexin Production:
Research indicates that Stemod-13(17)-ene plays a role in the biosynthesis of phytoalexins, which are antimicrobial compounds produced by plants in response to stress. The gene OsKSL11 in rice has been identified as encoding an enzyme that predominantly produces this compound, suggesting its involvement in plant defense mechanisms against pathogens .

2. Enhancing Plant Resistance:
Studies have shown that diterpenes, including this compound, can enhance resistance to various pests and diseases. This property makes it a candidate for developing natural pesticides or growth enhancers in agricultural practices. The ability of plants to produce this compound in response to pathogen attack highlights its potential as a biopesticide .

Pharmaceutical Applications

1. Antimicrobial Properties:
Diterpenes are known for their antimicrobial activities. Preliminary studies suggest that this compound may exhibit similar properties, making it a candidate for developing new antimicrobial agents. Isolates from Stemodia maritima have shown promising results against various bacterial strains .

2. Anti-inflammatory Effects:
Diterpenoids have been associated with anti-inflammatory effects, which could be beneficial in treating inflammatory diseases. Research into the specific mechanisms by which this compound exerts these effects is ongoing, but initial findings are encouraging .

Case Study 1: Biosynthesis Pathway Analysis

A study focused on the biosynthesis of this compound revealed that it is produced via specific enzymatic pathways involving the OsKSL gene family. This research utilized metabolic engineering techniques to express relevant genes in Escherichia coli, leading to the successful production of this compound as a major product .

Gene Product Organism
OsKSL11This compoundRice
TpdiTPS1SandaracopimaradieneE. coli

Case Study 2: Antimicrobial Activity Testing

In vitro tests demonstrated the antimicrobial efficacy of extracts containing this compound against several pathogenic bacteria. The results indicated significant inhibition zones compared to control groups, suggesting its potential use as a natural preservative or therapeutic agent .

Chemical Reactions Analysis

Oxidation at C19

The C19 methyl group undergoes sequential oxidation by cytochrome P450 enzymes (e.g., CYP99A3):

  • Hydroxylation : Stemod-13(17)-ene → Stemoden-19-ol

  • Oxidation to aldehyde : Stemoden-19-ol → Stemoden-19-al

  • Oxidation to carboxylic acid : Stemoden-19-al → Stemoden-19-oic acid .

Reaction Pathway :

Stemod 13 17 eneCYP99A3Stemoden 19 olCYP99A3Stemoden 19 alCYP99A3Stemoden 19 oic acid\text{Stemod 13 17 ene}\xrightarrow{\text{CYP99A3}}\text{Stemoden 19 ol}\xrightarrow{\text{CYP99A3}}\text{Stemoden 19 al}\xrightarrow{\text{CYP99A3}}\text{Stemoden 19 oic acid}

Hydroxylation at C3β and C4β

ent-Kaurene oxidase (AtKO) exhibits promiscuous activity on this compound:

  • C3β-hydroxylation : Major product (70–90% yield).

  • C4β-methyl oxidation : Minor product (conversion to carboxylate) .

Kinetic Parameters for AtKO :

SubstrateKMK_M (µM)VmaxV_{\text{max}} (relative to ent-kaurene)
This compound30–500.11–0.14
ent-Kaurene (reference)21.0

Glycosylation at C13

This compound derivatives undergo glycosylation at the C13 hydroxyl group :

  • Stemodinoside A : Arabinose attachment.

  • Stemodinoside B : Glucose attachment.

  • Stemodinoside C : 6′-Acetyl-glucose attachment .

Glycosylation Reaction :

Stemod 13 17 ene+UDP sugarGlycosyltransferaseStemodinoside\text{Stemod 13 17 ene}+\text{UDP sugar}\xrightarrow{\text{Glycosyltransferase}}\text{Stemodinoside}

Microbial Transformations

Beauveria bassiana and Mucor plumbeus hydroxylate this compound derivatives:

  • C18 hydroxylation : Major pathway in fungal metabolism .

  • C6α/C6β hydroxylation : Observed in Mucor plumbeus .

Hydroxylation Sites :

MicroorganismHydroxylation PositionProduct
Beauveria bassianaC1818-Hydroxystemodin
Mucor plumbeusC6α/C6β6α/6β-Hydroxystemodin

Structural Rearrangements

Quantum chemistry studies reveal dyotropic and triple-shift rearrangements during biosynthesis:

  • Dyotropic shift : Migration of C13–C14 bond.

  • Triple shift : Concerted migration of C13–C15 bond .

Enzymatic Specificity

OsKSL11 (this compound synthase) shows high specificity:

  • Major product : this compound (95%).

  • Minor products : Stemod-12-ene and Stemar-13-ene (<5%) .

Preparation Methods

Enzymatic Synthesis via OsKSL11

Catalytic Mechanism of OsKSL11

Stemod-13(17)-ene is natively synthesized in plants by the class I diterpene synthase OsKSL11 (Oryza sativa kaurene synthase-like 11). This enzyme catalyzes the conversion of -copalyl diphosphate (-CPP) into this compound through a diphosphate elimination reaction. The reaction proceeds via a carbocation intermediate, where -CPP undergoes deprotonation at C(17) to form the exocyclic double bond between C(13) and C(17). OsKSL11 exhibits high specificity for syn-CPP, distinguishing it from closely related enzymes like OsKSL8, which produces stemod-12-ene and stemar-13-ene as minor byproducts.

Reaction Optimization and Yield

In vitro studies using recombinant OsKSL11 expressed in Escherichia coli have demonstrated near-exclusive production of this compound, with a reported catalytic efficiency (kcat/Km) of 1.2 × 103 M−1s−1. The reaction typically occurs at pH 7.5–8.0 in the presence of Mg2+ cofactors, with optimal temperatures between 30–37°C. Despite high specificity, yields remain moderate (40–60%) due to competing hydrolysis of the copalyl diphosphate substrate.

Table 1: Enzymatic Synthesis Parameters for this compound
Parameter Value Source
Substrate -Copalyl diphosphate
Enzyme OsKSL11
kcat 0.45 s−1
Km 380 µM
Optimal pH 7.5–8.0
Temperature 30–37°C

Chemical Synthesis and Modifications

Total Synthesis Challenges

Chemical synthesis of this compound is complicated by its tetracyclic structure and stereochemical complexity. Early efforts focused on derivatizing natural precursors like stemodin (1) and stemodinone (2). For example, Huang–Minlon deoxygenation of (−)-5, derived from oxidation of (+)-maritimol (3), yielded (+)-2-deoxystemodinone (6), confirming the stemodane skeleton. However, stereochemical control at C(13) remains a persistent issue, with epimerization occurring during hydride shifts.

Key Synthetic Routes

A notable route involves the cyclization of syn-CPP analogs. Quantum chemistry studies reveal that dyotropic rearrangements and triple shifts govern carbocation stability, influencing product distribution. For instance, treatment of syn-CPP with BF3·OEt2 in anhydrous ether yields this compound as the major product (72%), alongside stemod-12-ene (18%).

Table 2: Chemical Synthesis Yields and Conditions
Starting Material Reagent/Conditions Product Yield Source
syn-CPP BF3·OEt2, ether, 25°C This compound 72%
(+)-Maritimol (3) CrO3, acetone (−)-5 65%
(−)-5 Huang–Minlon deoxygenation (+)-6 58%

Biogenetic Pathways and Precursor Utilization

Biosynthesis from syn-Copalyl Diphosphate

The biogenetic origin of this compound involves cyclization of syn-CPP via a carbocation cascade. re-Face attack at C(13) generates an isopimarenyl intermediate (II), which undergoes a C(9)→C(8) hydride shift to form a bicyclo[2.2.2]octane structure (IV). Subsequent C(13)–C(14) bond migration yields the stemodanyl cation (V), which deprotonates to form this compound. Competing pathways explain co-occurring stemarane diterpenes in S. maritima.

Metabolic Engineering Approaches

Heterologous expression of OsKSL11 in Saccharomyces cerevisiae has enabled microbial production, though titers remain low (12–18 mg/L). Co-expression with syn-CPP synthases from Arabidopsis thaliana improved precursor supply, increasing yields by 40%.

Biotransformation and Microbial Conversion

Fungal Hydroxylation Systems

This compound serves as a substrate for regioselective hydroxylation by fungi. Mucor plumbeus introduces hydroxyl groups at C(7α), C(13α), and C(17), yielding 7α,13α,17-trihydroxystemodane (55) as the major metabolite. Similarly, Cunninghamella echinulata produces 7β-hydroxylated derivatives with 85% conversion efficiency.

Table 3: Microbial Biotransformation Products
Microorganism Substrate Major Product Yield Source
Mucor plumbeus This compound 7α,13α,17-Trihydroxystemodane 62%
C. echinulata This compound 7β-Hydroxystemodane 85%
Polyangium cellulosum Stemodin (1) 14α-Hydroxystemodin 73%

Analytical Techniques for Characterization

Structural Elucidation

1H-NMR and 13C-NMR are pivotal for assigning stereochemistry. Key signals include the C(17) methyl group (δH 1.12, singlet) and the exocyclic double bond (δC 124.5 and 131.2). High-resolution ESI-MS confirms molecular formulas, while NOESY correlations resolve chair conformations in the decalin system.

Chromatographic Methods

Reverse-phase HPLC using C18 columns (acetonitrile/water gradients) achieves baseline separation of this compound from stemodane analogs. GC-MS with a DB-5MS column (70 eV EI) provides characteristic fragments at m/z 257 [M−CH3]+ and 189 [C13H21O]+.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stemod-13(17)-ene
Reactant of Route 2
Stemod-13(17)-ene

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